N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Medicinal Chemistry CETP Inhibition Tetrahydroquinoline SAR

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 951572-54-6) is a fully synthetic small molecule (C₂₅H₂₄N₂O₂, MW 384.5 g/mol) belonging to the 1,2,3,4-tetrahydroquinolin-2-one class. The scaffold is characterized by a benzyl substituent at N1, a 2-oxo group, and a 3-phenylpropanamide moiety at C6.

Molecular Formula C25H24N2O2
Molecular Weight 384.479
CAS No. 951572-54-6
Cat. No. B2868243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
CAS951572-54-6
Molecular FormulaC25H24N2O2
Molecular Weight384.479
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c28-24(15-11-19-7-3-1-4-8-19)26-22-13-14-23-21(17-22)12-16-25(29)27(23)18-20-9-5-2-6-10-20/h1-10,13-14,17H,11-12,15-16,18H2,(H,26,28)
InChIKeyOHBYELFDBDPMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 951572-54-6): Procurement-Relevant Structural Identity and Classification


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 951572-54-6) is a fully synthetic small molecule (C₂₅H₂₄N₂O₂, MW 384.5 g/mol) belonging to the 1,2,3,4-tetrahydroquinolin-2-one class . The scaffold is characterized by a benzyl substituent at N1, a 2-oxo group, and a 3-phenylpropanamide moiety at C6. This substitution pattern distinguishes it from the unsubstituted tetrahydroquinolinone core and from analogs carrying alternative N1 groups (e.g., ethyl, acetyl, tosyl) or different C6 amide chains. The compound has been referenced in patent literature as a tetrahydroquinoline derivative with potential as a cholesteryl ester transfer protein (CETP) inhibitor, although quantitative pharmacological data for this specific entity remain sparse in the public domain [1].

Why Generic Substitution of N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide Carries Scientific Risk


Within the 1,2,3,4-tetrahydroquinolin-2-one chemical space, the nature of the N1 substituent and the C6 amide chain can profoundly modulate target engagement, lipophilicity, and metabolic stability. For instance, the benzyl group at N1 introduces additional π-stacking and hydrophobic contacts compared to smaller alkyl (e.g., ethyl) or acyl (e.g., acetyl) alternatives, while the 3-phenylpropanamide moiety extends the pharmacophore beyond simpler benzamide or acetamide analogs [1]. Published structure–activity relationship (SAR) studies on tetrahydroquinoline CETP inhibitors demonstrate that even minor alterations in the N1-benzyl substitution pattern can shift IC₅₀ values from nanomolar to micromolar range [2]. Therefore, procuring a close analog such as N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 922054-68-0, lacking the N1-benzyl group) or N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 954608-01-6) without rigorous side-by-side validation would carry a scientifically unjustified risk of altered potency, selectivity, and pharmacokinetic profile.

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide: Quantifiable Differentiation Evidence Against Closest Analogs


Molecular Identity: N1-Benzyl Substitution as a Key Structural Differentiator from Des-Benzyl Analog

The presence of the 1-benzyl group distinguishes this compound from the closest des-benzyl analog, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 922054-68-0), which bears a hydrogen at N1. In the CETP inhibitor tetrahydroquinoline series, introducing an N1-benzyl substituent increased lipophilicity (calculated AlogP98) and was associated with a >10-fold improvement in CETP inhibitory potency in related scaffolds [1]. While direct potency data for CAS 951572-54-6 are not publicly available, the established SAR trajectory indicates that the N1-benzyl modification contributes to stronger target engagement compared to the N1-H counterpart. The molecular formula C₂₅H₂₄N₂O₂ (MW 384.5) versus C₁₈H₁₈N₂O₂ (MW 294.35) for the des-benzyl analog reflects this structural differentiation.

Medicinal Chemistry CETP Inhibition Tetrahydroquinoline SAR

C6 Amide Chain: 3-Phenylpropanamide vs. 4-Methoxyphenylpropanamide – Electronic and Steric Differentiation

The C6 3-phenylpropanamide side chain differentiates this compound from N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide (CAS 941905-32-4). The 4-methoxy substituent on the phenyl ring of the latter introduces a hydrogen-bond acceptor and electron-donating group, which can alter both the conformation of the propanamide chain and its interaction with hydrophobic binding pockets. In the tetrahydroquinoline CETP inhibitor series, methoxy substitution on the distal phenyl ring generally led to 2–5-fold shifts in IC₅₀ relative to the unsubstituted phenyl analog, with directionality dependent on the specific binding site architecture [1]. The unsubstituted 3-phenylpropanamide in CAS 951572-54-6 preserves the linear hydrophobic character without electronic perturbation, which may be advantageous for assays where methoxy-induced polarity changes are undesirable.

Medicinal Chemistry CETP Inhibition Amide Bioisosteres

N1-Benzyl vs. N1-Acetyl: Impact on Hydrogen-Bonding Capacity and Metabolic Liability

Comparison with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS not publicly assigned) reveals a critical functional group difference: the N1-acetyl group is susceptible to enzymatic hydrolysis (esterase/amidase), potentially generating a reactive N1-H metabolite, whereas the N1-benzyl group is metabolized primarily via CYP-mediated oxidation, which may produce a different metabolite profile. In a broader tetrahydroquinoline SAR context, N1-acetyl analogs displayed 3–10-fold lower metabolic stability in human liver microsome assays compared to N1-benzyl congeners, while also exhibiting reduced CETP inhibitory potency due to the electron-withdrawing nature of the acetyl carbonyl [1]. The N1-benzyl group in CAS 951572-54-6 therefore offers a metabolically more robust scaffold.

Medicinal Chemistry Drug Metabolism Tetrahydroquinoline

Research and Industrial Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 951572-54-6)


CETP Inhibitor Lead Optimization and SAR Expansion

The compound serves as a key intermediate scaffold for exploring the SAR around the N1-benzyl and C6-3-phenylpropanamide motifs in CETP inhibitor programs. Its structural definition allows medicinal chemists to systematically vary the benzyl substituent and the propanamide chain while maintaining the 2-oxo-tetrahydroquinoline core, building on the SAR framework established by Rano et al. (2009) [1].

Metabolic Stability Screening Benchmark

Because the N1-benzyl substitution is associated with improved microsomal stability over N1-acetyl or N1-H analogs [1], this compound can be used as a reference standard in in vitro metabolic stability assays (e.g., human liver microsomes) to benchmark novel tetrahydroquinoline derivatives and to identify structural modifications that further enhance metabolic robustness.

Chemical Probe for Target Engagement Studies

With a defined molecular formula (C₂₅H₂₄N₂O₂) and the absence of reactive functional groups, this compound can be employed as a chemical probe in CETP binding assays or cellular cholesterol efflux models, provided appropriate control analogs (e.g., N1-H or N1-ethyl versions) are run in parallel to confirm target-specific effects.

Reference Standard in Analytical Method Development

The compound's well-defined structure and moderate lipophilicity (estimated AlogP98 ~4.5) make it suitable as a reference standard for HPLC or LC-MS method development and validation, particularly for quantifying tetrahydroquinoline-based compounds in biological matrices during preclinical pharmacokinetic studies.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.